tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17597255
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate -](/images/structure/VC17597255.png)
Specification
Molecular Formula | C11H19NO3 |
---|---|
Molecular Weight | 213.27 g/mol |
IUPAC Name | tert-butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |
Standard InChI Key | HDPGSWMTDGGUEB-VGMNWLOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2C[C@H]1C[C@@H]2O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1CC2O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Stereochemical Configuration
The systematic IUPAC name tert-butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate reflects its bicyclo[2.2.1]heptane core, where the nitrogen atom occupies the 2-position . The stereodescriptors 1S,4R,5S define the spatial arrangement critical for its biological activity, as confirmed by X-ray crystallography studies of analogous structures.
Key Identifiers:
Property | Value |
---|---|
CAS Registry Number | 207405-69-4 (primary) |
198835-03-9 (stereoisomer) | |
Molecular Formula | C₁₁H₁₉NO₃ |
SMILES Notation | CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@@H]2O |
InChIKey | HDPGSWMTDGGUEB-HLTSFMKQSA-N |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves a stereoselective [2+2] cycloaddition between a suitably protected aziridine and a diene, followed by hydroxylation and Boc protection. A representative protocol includes:
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Cycloaddition Step: Reacting (S)-aziridine-2-carboxylate with cyclopentadiene under Lewis acid catalysis (e.g., BF₃·OEt₂) yields the bicyclic core with >90% diastereomeric excess.
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Hydroxylation: Ozone-mediated cleavage of a double bond intermediate generates the 5-hydroxy group, with stereochemistry controlled by the catalyst’s chiral center .
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Boc Protection: Treating the amine with di-tert-butyl dicarbonate in THF completes the synthesis .
Optimization Parameters:
Pharmaceutical Applications
Role in Kinase Inhibitor Development
The compound’s rigid scaffold enhances binding affinity to ATP pockets in kinases. For example, derivatives bearing this core inhibit B-Raf V600E mutants (IC₅₀ = 12 nM) by stabilizing the inactive kinase conformation. The hydroxyl group participates in hydrogen bonding with Glu501 and Lys483 residues, as shown in molecular docking simulations .
Comparative Bioactivity:
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.87 mg/mL at pH 7.4) but demonstrates stability in aprotic solvents like DMSO and THF over 72 hours at 25°C . The Boc group enhances hydrolytic stability compared to carbamate analogs, with a half-life of 14 days in phosphate buffer (pH 7.4) .
Thermal Analysis:
Stereochemical Impact on Reactivity
Asymmetric Catalysis
The 1S,4R,5S configuration enables enantioselective transformations. In a palladium-catalyzed allylic alkylation, the compound induces 98% ee in the product by directing nucleophile attack to the si face of the π-allyl intermediate .
Catalytic Performance:
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